molecular formula C10H13BO2S B594844 4-(Cyclopropylmethylthio)phenylboronic acid CAS No. 1217501-03-5

4-(Cyclopropylmethylthio)phenylboronic acid

Cat. No.: B594844
CAS No.: 1217501-03-5
M. Wt: 208.082
InChI Key: SKUDUPVJZBDKND-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethylthio)phenylboronic acid is an organoboron compound with the molecular formula C10H13BO2S It features a phenyl ring substituted with a cyclopropylmethylthio group and a boronic acid functional group

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acids, are commonly used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .

Mode of Action

In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, donating electrons to form new bonds . The reaction involves a palladium catalyst, which facilitates the coupling of the boronic acid with a halide . The boronic acid transfers its organic group to the palladium, a process known as transmetalation .

Biochemical Pathways

The compound’s role in suzuki-miyaura coupling reactions suggests it could influence pathways involving the synthesis of organic compounds .

Pharmacokinetics

As a boronic acid, its bioavailability could be influenced by factors such as its solubility and stability .

Result of Action

The primary result of the action of 4-(Cyclopropylmethylthio)phenylboronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound, like other boronic acids, can be influenced by environmental factors such as pH and temperature . For instance, Suzuki-Miyaura coupling reactions typically require mild conditions and are tolerant of various functional groups . Additionally, boronic acids are generally stable and easy to handle, but they can be sensitive to moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethylthio)phenylboronic acid typically involves the following steps:

    Formation of the Cyclopropylmethylthio Group: This step involves the reaction of cyclopropylmethyl chloride with thiophenol in the presence of a base such as sodium hydride to form cyclopropylmethylthiophenol.

    Borylation: The cyclopropylmethylthiophenol is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid functionality to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethylthio)phenylboronic acid can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most significant reaction involving this compound. It couples the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

    Oxidation: The sulfur atom in the cyclopropylmethylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Electrophiles such as bromine or nitric acid.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of sulfoxides or sulfones.

    Substitution: Formation of substituted phenylboronic acids.

Scientific Research Applications

4-(Cyclopropylmethylthio)phenylboronic acid has several applications in scientific research:

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

    Medicinal Chemistry: Potential use in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Material Science: Used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

    Catalysis: Acts as a ligand or catalyst in various organic transformations.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the cyclopropylmethylthio group, making it less sterically hindered and potentially less selective in certain reactions.

    4-(Methylthio)phenylboronic Acid: Similar structure but with a methylthio group instead of a cyclopropylmethylthio group, which may affect its reactivity and steric properties.

    4-(Cyclopropylsulfinyl)phenylboronic Acid: Contains a sulfinyl group instead of a thio group, which can alter its oxidation state and reactivity.

Uniqueness

4-(Cyclopropylmethylthio)phenylboronic acid is unique due to the presence of the cyclopropylmethylthio group, which introduces steric hindrance and potential for unique interactions in chemical reactions. This can lead to increased selectivity and specificity in certain synthetic applications.

Properties

IUPAC Name

[4-(cyclopropylmethylsulfanyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2S/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUDUPVJZBDKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675229
Record name {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-03-5
Record name {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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